Heptyl hydroxy(phenyl)acetate

Description

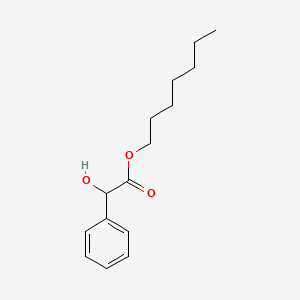

Heptyl hydroxy(phenyl)acetate is an ester derived from hydroxy(phenyl)acetic acid and heptanol. Its structure consists of a phenyl group substituted with a hydroxyl group, linked to an acetic acid backbone esterified with a heptyl chain. Esters of hydroxy(phenyl)acetic acid are notable for their applications in chiral chemistry, pharmaceuticals, and fragrance industries due to their stereochemical versatility and stability .

Properties

CAS No. |

5421-26-1 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

heptyl 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-9-12-18-15(17)14(16)13-10-7-6-8-11-13/h6-8,10-11,14,16H,2-5,9,12H2,1H3 |

InChI Key |

XJVVNPAWWMPUJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl hydroxy(phenyl)acetate can be synthesized through the esterification of heptanol with hydroxy(phenyl)acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Heptyl hydroxy(phenyl)acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield heptanol and hydroxy(phenyl)acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Acid or base catalysts under mild heating.

Major Products Formed:

Hydrolysis: Heptanol and hydroxy(phenyl)acetic acid.

Reduction: Heptyl alcohol and phenylmethanol.

Transesterification: New ester and alcohol depending on the reactants used.

Scientific Research Applications

Heptyl hydroxy(phenyl)acetate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl hydroxy(phenyl)acetate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases to release the active hydroxy(phenyl)acetic acid, which can then interact with specific molecular targets. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Heptyl hydroxy(phenyl)acetate* | C15H22O3 | ~250.34 | Heptyl ester, hydroxy-phenyl |

| tert-Butyl hydroxy(phenyl)acetate | C12H16O3 | 208.26 | tert-Butyl ester, hydroxy-phenyl |

| Ethyl α-phenylacetoacetate | C12H14O3 | 206.24 | Ethyl ester, acetyl, phenyl |

| Methyl (2-hydroxyphenyl)acetate | C9H10O3 | 166.18 | Methyl ester, 2-hydroxyphenyl |

| Heptyl 2,4-dichlorophenoxyacetate | C15H20Cl2O3 | 319.22 | Heptyl ester, dichlorophenoxy |

*Inferred properties based on homologous series.

Physical Properties

Table 2: Physical Characteristics

| Compound | Boiling Point (°C) | Density (kg/m³) | Physical State (20°C) |

|---|---|---|---|

| Heptyl Acetate | 192.5 | 875 | Liquid |

| Heptyl 2,4-dichlorophenoxyacetate | ~434.7 (estimated) | 1.1743 | Liquid |

| Ethyl α-phenylacetoacetate | Not reported | Not reported | Liquid |

| Methyl (2-hydroxyphenyl)acetate | Not reported | Not reported | Liquid |

Reactivity and Stability

- Hydrolysis : Esters like heptyl acetate hydrolyze in acidic or basic conditions to yield carboxylic acids and alcohols. Hydroxy-substituted derivatives may undergo slower hydrolysis due to steric hindrance from the aromatic ring .

- Oxidation: The phenolic hydroxyl group in hydroxy(phenyl)acetates increases susceptibility to oxidation, forming quinones or other oxidized products .

- Chiral Applications : Derivatives like binaphthyl-conjugated hydroxy(phenyl)acetates (e.g., ) are used as chiral solvating agents, leveraging their stereochemical rigidity .

Key Research Findings

- Synthesis Efficiency : Methyl (2-hydroxy-4-methoxyphenyl)acetate is synthesized with a 96% yield via optimized routes, suggesting similar efficiency for heptyl derivatives under controlled conditions .

- Toxicity : Phenyl ethyl acetate (CAS 103-45-7) has moderate ecological toxicity, necessitating careful handling of aromatic esters .

- Regulatory Status: Esters with chlorinated groups (e.g., heptyl 2,4-dichlorophenoxyacetate) require stringent transport and storage protocols due to environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.